molecular formula C6H5N3 B2413468 5-Methylpyridazine-4-carbonitrile CAS No. 2007921-31-3

5-Methylpyridazine-4-carbonitrile

Cat. No. B2413468
CAS RN: 2007921-31-3
M. Wt: 119.127
InChI Key: XCFOHKHKFABYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Methylpyridazine-4-carbonitrile, there are related studies on the synthesis of similar compounds . For instance, a study discusses the synthesis of 5-amino-pyrazole-4-carbonitrile compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

5-Methylpyridazine-4-carbonitrile has been utilized in various chemical synthesis processes. For instance, a study by Lim, Luna, and Dolzhenko (2015) demonstrated a one-pot, three-component, microwave-assisted reaction using 5-aminopyrazole-4-carbonitriles, among other components, to produce novel 7-arylamino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles. This method is significant for drug discovery due to its operational simplicity and high purity of the products, which can be isolated via simple filtration (Lim, Luna, & Dolzhenko, 2015).

Development of New Pharmaceutical Compounds

Research into the synthesis of new pharmaceutical compounds often involves derivatives of this compound. Khalafy, Rimaz, Farajzadeh, and Ezzati (2013) reported the synthesis of new 3-amino-5-arylpyridazine-4-carbonitriles through a one-pot three-component reaction, highlighting its potential in creating new medicinal compounds (Khalafy et al., 2013).

Corrosion Inhibition

The derivatives of this compound have been studied for their potential as corrosion inhibitors. Yadav, Gope, Kumari, and Yadav (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion in HCl solution. Their study provides insights into the application of these compounds in corrosion protection (Yadav et al., 2016).

Antimicrobial and Antifungal Properties

Compounds derived from this compound have been evaluated for antimicrobial and antifungal activities. Al-Deeb et al. (2013) synthesized novel pyrimidine-5-carbonitriles with significant antibacterial activity, especially against Gram-positive bacteria (Al-Deeb et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, 4-Pyridinecarbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While there is limited information on the future directions of 5-Methylpyridazine-4-carbonitrile, research on related compounds such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has shown promising pharmacological potential .

Mechanism of Action

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 5-Methylpyridazine-4-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Analysis

Biochemical Properties

5-Methylpyridazine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it affects cell signaling pathways by interacting with receptors and other signaling molecules, which can lead to altered cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the biochemical and pharmacological effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme modulation and improved metabolic function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and potential cellular damage. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, this compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations and the overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its binding affinity to various biomolecules, which can affect its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolic activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

5-methylpyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFOHKHKFABYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.